5-(2-Fluorophenyl)picolinic acid
Description
BenchChem offers high-quality 5-(2-Fluorophenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Fluorophenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(2-fluorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-4-2-1-3-9(10)8-5-6-11(12(15)16)14-7-8/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCBXJDDFWXTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673418 | |
| Record name | 5-(2-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158763-56-4 | |
| Record name | 5-(2-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(2-Fluorophenyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Fluorophenyl)picolinic acid is a fascinating heterocyclic compound that stands at the intersection of medicinal chemistry, agrochemicals, and materials science. As a derivative of picolinic acid (pyridine-2-carboxylic acid), it possesses the inherent chelating properties and biological relevance of its parent scaffold. The introduction of a 2-fluorophenyl substituent at the 5-position of the pyridine ring imparts unique steric and electronic properties, which can significantly influence its chemical reactivity, physicochemical characteristics, and biological activity. This guide provides a comprehensive overview of the structure, synthesis, and potential applications of 5-(2-Fluorophenyl)picolinic acid, offering a technical resource for researchers engaged in its study and utilization.
Molecular Structure and Physicochemical Properties
The foundational aspect of understanding any chemical entity is a thorough characterization of its molecular structure and physicochemical properties. These parameters govern its behavior in both chemical and biological systems.
Chemical Structure and Identifiers
5-(2-Fluorophenyl)picolinic acid is characterized by a picolinic acid core with a 2-fluorophenyl group attached to the C5 position of the pyridine ring.
Caption: 2D structure of 5-(2-Fluorophenyl)picolinic acid.
Table 1: Chemical Identifiers for 5-(2-Fluorophenyl)picolinic acid
| Identifier | Value | Source |
| IUPAC Name | 5-(2-Fluorophenyl)pyridine-2-carboxylic acid | - |
| CAS Number | 1158763-56-4 | [1] |
| Molecular Formula | C₁₂H₈FNO₂ | [1] |
| Molecular Weight | 217.20 g/mol | [1] |
| SMILES | C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)F | [1] |
Physicochemical Properties
Table 2: Predicted and Comparative Physicochemical Properties
| Property | 5-(2-Fluorophenyl)picolinic acid (Predicted) | 5-(4-Fluorophenyl)picolinic acid (Experimental) | Picolinic Acid (Experimental) | Source |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | Not available | 50.19 Ų | [1] |
| logP | 2.5859 | 2.51 | 0.72 | [1][2][3] |
| pKa | Not available | 3.35 | 0.99 | [2][3] |
| Solubility | Not available | pH-dependent | Very soluble in water, less soluble in ethanol, sparingly soluble in acetonitrile | [2] |
The presence of the fluorine atom is known to increase lipophilicity, which is reflected in the predicted logP value and may enhance the compound's ability to cross biological membranes.[2] The acidity of the carboxylic acid group is expected to be similar to that of the 4-fluoro isomer.
Synthesis and Characterization
The synthesis of 5-(2-Fluorophenyl)picolinic acid can be approached through several synthetic strategies. A common and effective method for forming the C-C bond between the pyridine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.
Proposed Synthetic Route: Suzuki-Miyaura Coupling
A plausible and efficient synthesis involves the palladium-catalyzed cross-coupling of a 5-halopicolinate ester with 2-fluorophenylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.
Caption: Proposed synthetic workflow for 5-(2-Fluorophenyl)picolinic acid.
Experimental Protocol (Representative)
This protocol is a representative procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.[4]
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a solution of methyl 5-bromopicolinate (1.0 eq) in dry 1,4-dioxane under an inert atmosphere (e.g., nitrogen or argon), add 2-fluorophenylboronic acid (1.2 eq).
-
Add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the methyl 5-(2-fluorophenyl)picolinate intermediate.
Step 2: Ester Hydrolysis
-
Dissolve the purified methyl 5-(2-fluorophenyl)picolinate intermediate in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with hydrochloric acid (1 M).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-(2-Fluorophenyl)picolinic acid.
Spectroscopic Characterization (Predicted)
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |
| Pyridine-H3 | ~8.2-8.4 (d) | ~125-127 | |
| Pyridine-H4 | ~8.0-8.2 (dd) | ~138-140 | |
| Pyridine-H6 | ~8.8-9.0 (d) | ~150-152 | |
| Phenyl-H3' | ~7.2-7.4 (m) | ~128-130 | |
| Phenyl-H4' | ~7.1-7.3 (m) | ~124-126 (d, JCF) | |
| Phenyl-H5' | ~7.4-7.6 (m) | ~130-132 (d, JCF) | |
| Phenyl-H6' | ~7.5-7.7 (m) | ~115-117 (d, JCF) | |
| Pyridine-C2 (C=O) | - | ~165-167 | |
| Pyridine-C5 | - | ~135-137 | |
| Phenyl-C1' | - | ~128-130 (d, JCF) | |
| Phenyl-C2' | - | ~160-162 (d, JCF) | |
| Carboxyl-OH | ~13-14 (br s) | - | May not be observed depending on solvent and concentration |
Note: Predicted chemical shifts are in ppm relative to TMS. Coupling constants (J) for fluorine-carbon couplings are expected.
Potential Biological Activity and Applications
The picolinic acid scaffold is a privileged structure in medicinal and agricultural chemistry. Its derivatives have been explored for a wide range of biological activities.
Herbicidal Activity
Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[5] These compounds mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible plants. The primary target of some picolinate herbicides is the auxin-signaling F-box protein 5 (AFB5).[5]
Caption: Proposed mechanism of herbicidal action via the AFB5 signaling pathway.
Given the herbicidal activity of other picolinic acid derivatives, it is plausible that 5-(2-Fluorophenyl)picolinic acid could also exhibit such properties. The 2-fluoro substitution may influence its binding affinity to AFB5 and its overall efficacy.
Anticancer and Immunomodulatory Potential
Picolinic acid itself is a metabolite of tryptophan and has been shown to possess antiproliferative and immunomodulatory properties.[3] It can act as an iron chelator and may activate macrophages, leading to cytotoxicity against tumor cells. The incorporation of a fluorophenyl group could modulate these activities, potentially leading to the development of novel anticancer agents.
Antiviral and Neuroprotective Applications
Derivatives of picolinic acid have been investigated for their potential as broad-spectrum antiviral agents.[2] For instance, 5-(4-fluorophenyl)picolinic acid has shown promise in inhibiting the entry of enveloped viruses.[2] Additionally, some picolinic acid derivatives have been implicated in neuroprotective effects.[2] These findings suggest that 5-(2-Fluorophenyl)picolinic acid could be a valuable scaffold for the development of new therapeutic agents in these areas.
Analytical Methodologies
The analysis and quantification of 5-(2-Fluorophenyl)picolinic acid are crucial for quality control, pharmacokinetic studies, and environmental monitoring. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.
Representative HPLC Method
Table 4: Representative HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method should be validated for linearity, accuracy, precision, and sensitivity according to standard guidelines.
Conclusion and Future Perspectives
5-(2-Fluorophenyl)picolinic acid is a molecule with significant potential, stemming from the combined properties of its picolinic acid core and the 2-fluorophenyl substituent. While there is a need for more extensive experimental characterization of its physicochemical and biological properties, the available data on related compounds suggest promising avenues for its application in drug discovery and agrochemical development. Future research should focus on its detailed synthesis and purification, comprehensive spectroscopic and crystallographic analysis, and a thorough evaluation of its biological activity against a range of targets. Such studies will undoubtedly unlock the full potential of this intriguing molecule.
References
-
MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]
-
PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. Available at: [Link]
-
MDPI. (2021). Synthesis and In Silico Drug-Likeness Modeling of 5-FU/ASA Hybrids. Available at: [Link]
-
PubChem. (n.d.). Picolinic acid. Available at: [Link]
-
Cui, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Buy 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | 845826-99-5 [smolecule.com]
- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(2-Fluorophenyl)picolinic Acid: Synthesis, History, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Fluorophenyl)picolinic acid, a fluorinated derivative of picolinic acid, stands as a significant scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. Particular emphasis is placed on the prevalent use of the Suzuki-Miyaura cross-coupling reaction for its preparation, reflecting a cornerstone of modern organic synthesis. The document further explores the compound's physicochemical properties and delves into the broader biological context of picolinic acid derivatives, offering insights into potential applications and future research directions.
Introduction: The Emergence of Aryl-Substituted Picolinic Acids
Picolinic acid, or pyridine-2-carboxylic acid, is an endogenous metabolite of tryptophan with a wide range of biological activities, including immunological and neuroprotective effects.[1] Its inherent chelating properties and structural rigidity have made it a compelling starting point for the development of novel therapeutic agents and functional materials. The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of its biological and physical properties.
Among the various modifications, the introduction of an aryl group at the 5-position has proven to be a particularly fruitful strategy in drug discovery. This modification can significantly influence the molecule's interaction with biological targets, enhance its pharmacokinetic profile, and introduce new pharmacological activities. The subject of this guide, 5-(2-Fluorophenyl)picolinic acid (CAS 1158763-56-4), represents a key example of this molecular design, incorporating a 2-fluorophenyl moiety, a common feature in many modern pharmaceuticals due to its ability to modulate metabolic stability and binding affinity.[2]
Discovery and Historical Context
While the broader class of picolinic acid derivatives has been explored for several decades, the specific history of 5-(2-Fluorophenyl)picolinic acid is less explicitly documented in early literature. Its emergence is intrinsically linked to the advancements in cross-coupling methodologies, particularly the palladium-catalyzed Suzuki-Miyaura reaction, which revolutionized the formation of carbon-carbon bonds between aromatic rings.[3]
The development and refinement of such reactions in the late 20th and early 21st centuries provided chemists with a robust and versatile tool to synthesize a vast array of biaryl compounds, including 5-aryl-picolinic acids. It is within this context of expanding synthetic capabilities that 5-(2-Fluorophenyl)picolinic acid likely transitioned from a theoretical possibility to a readily accessible compound for research and development. While a singular "discovery" paper for this specific molecule is not readily apparent, its presence in chemical supplier catalogs and its implicit use as a building block in later patents and publications indicate its recognition as a valuable synthetic intermediate.
Synthesis and Characterization
The most logical and widely applicable method for the synthesis of 5-(2-Fluorophenyl)picolinic acid is the Suzuki-Miyaura cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex.
Retrosynthetic Analysis
A retrosynthetic analysis of 5-(2-Fluorophenyl)picolinic acid points to two primary starting materials: a 5-substituted picolinic acid derivative and a 2-fluorophenylboronic acid derivative. The key disconnection is the bond between the pyridine ring and the fluorophenyl ring.
Caption: Retrosynthetic analysis of 5-(2-Fluorophenyl)picolinic acid.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol provides a detailed, step-by-step methodology for the synthesis of 5-(2-Fluorophenyl)picolinic acid. This protocol is based on established procedures for Suzuki-Miyaura couplings of pyridine derivatives.
Materials:
-
Methyl 5-bromopicolinate
-
2-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromopicolinate (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (sufficient to dissolve the reactants).
-
Add a degassed 2M aqueous solution of potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 5-(2-fluorophenyl)picolinate.
Caption: Suzuki-Miyaura coupling to form the ester intermediate.
Step 2: Saponification (Hydrolysis of the Ester)
-
Dissolve the crude methyl 5-(2-fluorophenyl)picolinate in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid.
-
A precipitate of 5-(2-Fluorophenyl)picolinic acid will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product.
Caption: Saponification of the ester to yield the final acid.
Physicochemical Properties and Spectral Data
The following table summarizes the key physicochemical properties of 5-(2-Fluorophenyl)picolinic acid.
| Property | Value | Reference |
| CAS Number | 1158763-56-4 | [2] |
| Molecular Formula | C₁₂H₈FNO₂ | [2] |
| Molecular Weight | 217.20 g/mol | [2] |
| Appearance | Off-white to light yellow solid (typical) | |
| Solubility | Soluble in methanol, DMSO, DMF | |
| Storage | Sealed in dry, 2-8°C | [2] |
While specific spectral data for 5-(2-Fluorophenyl)picolinic acid is not widely published in peer-reviewed journals, typical expected values based on its structure would include:
-
¹H NMR: Resonances in the aromatic region (7.0-9.0 ppm) corresponding to the protons on both the pyridine and fluorophenyl rings. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Signals corresponding to the twelve carbon atoms, with characteristic shifts for the carboxylic acid carbon (~165-175 ppm) and the carbon atoms attached to fluorine and nitrogen.
-
Mass Spectrometry: An exact mass consistent with the molecular formula C₁₂H₈FNO₂.
Biological Activity and Potential Applications
While specific biological data for 5-(2-Fluorophenyl)picolinic acid is limited in the public domain, the broader class of 5-substituted picolinic acids has shown a wide range of pharmacological activities. These include potential applications as:
-
Anti-inflammatory agents: Some picolinic acid derivatives have been investigated for their ability to modulate inflammatory pathways.
-
Anticancer agents: The picolinic acid scaffold has been incorporated into molecules designed to target various aspects of cancer cell proliferation and survival.
-
Herbicides: Certain substituted picolinic acids are known to act as synthetic auxins, a class of herbicides.[4]
-
Enzyme inhibitors: The chelating and hydrogen bonding capabilities of the picolinic acid moiety make it a suitable pharmacophore for designing enzyme inhibitors.
The presence of the 2-fluorophenyl group in 5-(2-Fluorophenyl)picolinic acid is significant. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can affect cell permeability and overall pharmacokinetic properties.
Future Directions and Conclusion
5-(2-Fluorophenyl)picolinic acid represents a valuable and versatile building block in the synthesis of more complex molecules with potential applications in drug discovery and materials science. While its own biological profile is not extensively characterized publicly, its structural motifs suggest a high potential for biological activity.
Future research efforts could focus on:
-
Systematic biological screening: Evaluating 5-(2-Fluorophenyl)picolinic acid and its simple derivatives against a broad range of biological targets to uncover novel pharmacological activities.
-
Elaboration of the core structure: Using the carboxylic acid and the pyridine nitrogen as handles for further chemical modifications to generate libraries of novel compounds for high-throughput screening.
-
Development of novel materials: Exploring the use of 5-(2-Fluorophenyl)picolinic acid as a ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers with interesting photophysical or catalytic properties.
References
-
PubChem. Picolinic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2762876, 5-fluoropyridine-2-carboxylic Acid. [Link]
-
Verbitsky, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2953–2957. [Link]
-
Arctom Collection. CAS NO. 1158763-56-4 | 5-(2-Fluorophenyl)picolinic acid. [Link]
-
Bravin, F., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(2), M1372. [Link]
-
Wang, C., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]
- Google Patents. Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
-
Korenaga, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]
-
Gao, J., et al. (2022). Design, Synthesis and Biological Evaluation of FABP4/5 Inhibitors Based on Quinoline Scaffold. Chinese Journal of Organic Chemistry, 42(1), 1-13. [Link]
-
Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446–4456. [Link]
-
Bakr, M. F., et al. (2015). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Beilstein Journal of Organic Chemistry, 11, 219–225. [Link]
-
Maccioni, E., & Sanna, M. (2022). Special Issue on “The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value”. Molecules, 27(15), 4882. [Link]
-
Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915-4917. [Link]
-
Kumar, A., et al. (2018). Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). ACS Omega, 3(9), 11575–11585. [Link]
-
Pirol, S., et al. (2014). Synthesis and preliminary mechanistic evaluation of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity on human cancer cell lines. European Journal of Medicinal Chemistry, 87, 140–149. [Link]
-
Gong, L., et al. (2026). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes: One-Step Construction of Chiral N-Fused Bicyclic Skeletons. Journal of the American Chemical Society. [Link]
-
Wang, H., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Research, 2008(1), 59-60. [Link]
-
Sharma, U. K., et al. (2020). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 11(26), 6777–6783. [Link]
-
Kumar, A., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. New Journal of Chemistry, 44(38), 16499-16507. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
Sources
- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Investigation of 5-(2-Fluorophenyl)picolinic Acid: A Technical Guide
Introduction
5-(2-Fluorophenyl)picolinic acid, a substituted pyridine derivative, represents a class of compounds with significant interest in medicinal chemistry and materials science. Its structural characterization is a critical step in ensuring purity, confirming identity, and understanding its chemical behavior. This technical guide provides an in-depth analysis of the spectroscopic data of 5-(2-Fluorophenyl)picolinic acid, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies presented herein are grounded in established analytical practices, and the interpretation of the spectral data is based on fundamental principles of spectroscopy and corroborated by data from analogous structures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
The molecular structure of 5-(2-Fluorophenyl)picolinic acid, with the systematic numbering used for NMR assignments, is depicted below.
Caption: Molecular Structure of 5-(2-Fluorophenyl)picolinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1] For 5-(2-Fluorophenyl)picolinic acid, both ¹H and ¹³C NMR are essential for structural elucidation.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring NMR spectra of a solid organic compound like 5-(2-Fluorophenyl)picolinic acid is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.[1]
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.7-1.0 mL of DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid interfering signals from the solvent itself.[2]
-
Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution into a clean NMR tube.[1]
-
-
Instrument Setup:
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.
-
Caption: Generalized workflow for NMR sample preparation and analysis.
¹H NMR Data (Predicted)
The ¹H NMR spectrum of 5-(2-Fluorophenyl)picolinic acid is expected to show distinct signals for the protons on the picolinic acid and the fluorophenyl rings. The chemical shifts are influenced by the electronic effects of the nitrogen atom, the carboxylic acid group, and the fluorine atom. Aromatic protons typically resonate in the range of 6.5-8.0 ppm.[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | ~8.2 | d | J(H3, H4) ≈ 8.0 |
| H-4 | ~8.0 | dd | J(H3, H4) ≈ 8.0, J(H4, H6) ≈ 2.0 |
| H-6 | ~8.9 | d | J(H4, H6) ≈ 2.0 |
| H-3' | ~7.3 | m | |
| H-4' | ~7.5 | m | |
| H-5' | ~7.2 | m | |
| H-6' | ~7.6 | m | |
| COOH | >10 | br s |
Interpretation of ¹H NMR Spectrum:
-
The protons on the picolinic acid ring (H-3, H-4, and H-6) are expected to be deshielded due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group, thus appearing at lower field.
-
The protons on the 2-fluorophenyl ring (H-3', H-4', H-5', and H-6') will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift and may be exchangeable with deuterium if D₂O is present.
¹³C NMR Data (Predicted)
The ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule. Carbons in aromatic rings typically appear between 125-150 ppm, while the carboxylic acid carbon is found further downfield (160-185 ppm).[5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~125 |
| C-4 | ~140 |
| C-5 | ~138 |
| C-6 | ~152 |
| C-7 (COOH) | ~165 |
| C-1' | ~128 (d, J(C,F) ≈ 3-4 Hz) |
| C-2' | ~160 (d, J(C,F) ≈ 245 Hz) |
| C-3' | ~116 (d, J(C,F) ≈ 21 Hz) |
| C-4' | ~132 (d, J(C,F) ≈ 8 Hz) |
| C-5' | ~125 |
| C-6' | ~130 (d, J(C,F) ≈ 3 Hz) |
Interpretation of ¹³C NMR Spectrum:
-
The carbon atoms of the pyridine ring will show distinct chemical shifts based on their proximity to the nitrogen atom and the substituent.
-
The carbons of the fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom. The carbon directly bonded to the fluorine (C-2') will show a large one-bond coupling constant, while other carbons will show smaller two-, three-, or four-bond couplings.
-
The quaternary carbons (C-2, C-5, C-1', C-2', and C-7) may have lower intensities compared to the protonated carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
Experimental Protocol: FT-IR Spectroscopy (Solid Sample)
For a solid sample like 5-(2-Fluorophenyl)picolinic acid, the following attenuated total reflectance (ATR) or KBr pellet method can be used.
ATR Method:
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample onto the crystal, ensuring good contact.[7]
-
Apply pressure using the anvil.
-
Acquire the sample spectrum.
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the spectrometer and acquire the spectrum.
Caption: A streamlined workflow for ESI-MS analysis.
Mass Spectrometry Data (Predicted)
The mass spectrum of 5-(2-Fluorophenyl)picolinic acid (Molecular Formula: C₁₂H₈FNO₂, Molecular Weight: 217.20 g/mol ) is expected to show the following key ions.
| m/z (Predicted) | Ion | Interpretation |
| 218.06 | [M+H]⁺ | Molecular ion peak (positive ion mode) |
| 216.04 | [M-H]⁻ | Molecular ion peak (negative ion mode) |
| 172.05 | [M+H - H₂O]⁺ or [M-H - CO₂]⁻ | Loss of water or carbon dioxide |
| 173.06 | [M+H - CO]⁺ | Loss of carbon monoxide |
Interpretation of Mass Spectrum:
-
In positive ion mode, the molecular ion is expected to be observed as the protonated molecule [M+H]⁺ at m/z 218.06.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 216.04 is likely to be the base peak.
-
Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). [8]The presence of a prominent molecular ion is expected due to the stability of the aromatic rings. [8]
Conclusion
The comprehensive spectroscopic analysis of 5-(2-Fluorophenyl)picolinic acid through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, based on established principles and data from related compounds, offers a robust framework for researchers to verify the identity and purity of this compound. The detailed experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data, which is fundamental for advancing research and development in fields where this molecule holds promise.
References
-
FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. (n.d.). USC Department of Chemistry. Retrieved January 27, 2026, from [Link]
-
Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved January 27, 2026, from [Link]
-
Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Kwame Nkrumah University of Science and Technology. Retrieved January 27, 2026, from [Link]
-
NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Bath. Retrieved January 27, 2026, from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
12.2: Interpreting Mass Spectra. (2023, January 28). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder. Retrieved January 27, 2026, from [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved January 27, 2026, from [Link]
-
Ramon, G., Davies, K., & Nassimbeni, L. R. (2014). Structures of benzoic acids with substituted pyridines and quinolines: salt versus co-crystal formation. CrystEngComm, 16(14), 2800-2808. [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
-
15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
5.4: The 1H-NMR experiment. (2022, July 20). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]
-
interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved January 27, 2026, from [Link]
-
Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube. Retrieved January 27, 2026, from [Link]
-
Interpretation of mass spectra. (n.d.). University of Helsinki. Retrieved January 27, 2026, from [Link]
-
Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 27, 2026, from [Link]
-
infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]
-
FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022, December 13). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-La Crosse. Retrieved January 27, 2026, from [Link]
-
12.2 Interpreting Mass Spectra. (2023, September 20). OpenStax. Retrieved January 27, 2026, from [Link]
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019, August 12). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Carbon-13 NMR Spectroscopy. (2019, January 21). YouTube. Retrieved January 27, 2026, from [Link]
-
How to Interpret Mass Spectra | Organic Chemistry Lab Techniques. (2024, January 25). YouTube. Retrieved January 27, 2026, from [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021, December 2). ACD/Labs. Retrieved January 27, 2026, from [Link]
-
Assigning the ESI mass spectra of organometallic and coordination compounds. (2019, April 6). University of Victoria. Retrieved January 27, 2026, from [Link]
-
IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of Massachusetts Lowell. Retrieved January 27, 2026, from [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 5). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Infrared Spectra and Molecular Configuration of Benzoic Acid. (n.d.). CORE. Retrieved January 27, 2026, from [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta. Retrieved January 27, 2026, from [Link]
Sources
- 1. chem.latech.edu [chem.latech.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. whitman.edu [whitman.edu]
Methodological & Application
Application Note & Protocol: A Framework for the In-Cell Characterization of 5-(2-Fluorophenyl)picolinic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-(2-Fluorophenyl)picolinic acid is a novel small molecule with limited characterization in the public domain. As a derivative of picolinic acid, it belongs to a class of compounds with diverse biological activities, including roles as enzyme inhibitors, signaling modulators, and therapeutic agents for a range of diseases.[1] This guide presents a comprehensive framework for the systematic evaluation of 5-(2-Fluorophenyl)picolinic acid in a cell culture setting. It provides detailed, field-proven protocols for establishing its physicochemical properties, determining its effective concentration range, and elucidating its potential mechanism of action. The workflow is designed to be a self-validating system, enabling researchers to generate robust and reproducible data for this new chemical entity.
Introduction: The Scientific Rationale
Picolinic acid and its derivatives are a significant class of pyridine carboxylic acids that have given rise to a multitude of therapeutic agents.[1] These scaffolds are known to interact with a wide array of biological targets, functioning as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[1][2][3] The inclusion of a fluorophenyl group, a common modification in medicinal chemistry, can substantially alter a molecule's lipophilicity, metabolic stability, and target-binding affinity.[4]
Given the therapeutic potential of picolinic acid derivatives, 5-(2-Fluorophenyl)picolinic acid warrants a thorough investigation. However, in the absence of established data, a hypothesis-driven approach is necessary. Structurally related molecules and their known targets can provide a logical starting point for investigation. Potential, plausible mechanisms of action for a novel picolinic acid derivative could include:
-
Modulation of the Aryl Hydrocarbon Receptor (AHR) Pathway: The tryptophan metabolite kynurenine, which shares structural similarities with picolinic acid derivatives, is a known ligand for AHR, a key regulator of immune responses.[5][6][7] Dysregulation of the Kynurenine/AHR pathway is implicated in cancer and autoimmune diseases.[7][8]
-
G-Protein Coupled Receptor (GPR35) Agonism/Antagonism: Kynurenic acid, another tryptophan metabolite, is an endogenous agonist for GPR35, a receptor involved in inflammation and metabolic homeostasis.[9][10] GPR35 activation can modulate immune cell recruitment and cytokine production.[11][12]
This guide provides the experimental framework to test these or other hypotheses and to build a comprehensive biological profile of 5-(2-Fluorophenyl)picolinic acid.
Phase 1: Physicochemical Characterization & Stock Solution Preparation
The first critical step is to understand the compound's basic properties and to prepare a stable, concentrated stock solution. This ensures accurate and reproducible dosing in all subsequent cell-based assays.
Solubility Assessment
Causality: The solubility of a compound dictates the choice of solvent for stock solutions and influences its bioavailability in culture media. Using a solvent at a concentration that is toxic to cells can confound experimental results. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in cell culture media should ideally be kept below 0.1% (v/v).
Protocol: Small-Scale Solubility Testing
-
Weigh out 1-2 mg of 5-(2-Fluorophenyl)picolinic acid into separate microcentrifuge tubes.
-
To each tube, add a small, precise volume (e.g., 100 µL) of a test solvent (e.g., DMSO, Ethanol, sterile PBS).
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for undissolved particulate matter.
-
If the compound dissolves completely, it is soluble at ≥10-20 mg/mL in that solvent. If not, add incremental volumes of the solvent, vortexing after each addition, to estimate the approximate solubility.
-
Prioritize a solvent that provides high solubility to create a concentrated stock.
Data Presentation: Example Solubility Table
| Solvent | Visual Solubility at 25°C | Estimated Solubility | Notes |
| DMSO | Fully Dissolved | >20 mg/mL | Preferred for high concentration stock. |
| Ethanol | Partially Soluble | ~5 mg/mL | Potential alternative if DMSO is not suitable. |
| Sterile PBS (pH 7.4) | Insoluble | <0.1 mg/mL | Not suitable for stock solution. |
Stock Solution Preparation and Storage
Expertise & Experience: Preparing a high-concentration primary stock (e.g., 10-50 mM in DMSO) is standard practice. This allows for small volumes to be used for preparing working solutions, minimizing the final solvent concentration in the cell culture medium. Aliquoting the stock prevents repeated freeze-thaw cycles which can degrade the compound.
Protocol: 10 mM Stock Solution in DMSO
-
Accurately weigh a known amount of 5-(2-Fluorophenyl)picolinic acid (e.g., 5 mg).
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of C12H8FNO2 ≈ 217.19 g/mol ).
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Add the calculated volume of high-purity, anhydrous DMSO to the compound.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Centrifuge the tube briefly to pellet any minor, insoluble impurities.
-
Carefully transfer the supernatant to sterile, cryovial tubes in small aliquots (e.g., 20-50 µL).
-
Store the aliquots at -20°C or -80°C, protected from light.
Phase 2: Dose-Range Finding and Cytotoxicity Profiling
Trustworthiness: Before assessing the biological activity of the compound, it is essential to determine the concentration range that is non-toxic to the cells. Performing experiments at cytotoxic concentrations can lead to misleading results that are artifacts of cell death rather than specific mechanistic effects.
Cell Viability Assay
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed the cells of interest (e.g., A549 lung cancer cells, peripheral blood mononuclear cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the 5-(2-Fluorophenyl)picolinic acid stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no treatment" control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours). The incubation time should be based on the expected mechanism; for example, metabolic changes might be visible at 24 hours, while effects on proliferation may require 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration. Plot the results to determine the IC50 (the concentration that inhibits 50% of cell viability).
Data Presentation: Example Dose-Response Curve Data
| Concentration (µM) | % Viability (Relative to Vehicle) |
| 100 | 15% |
| 50 | 45% |
| 25 | 88% |
| 10 | 95% |
| 1 | 98% |
| 0.1 | 101% |
| Vehicle (DMSO) | 100% |
From this data, a non-toxic working concentration range for subsequent mechanistic studies would be selected (e.g., ≤ 10 µM).
Phase 3: Hypothesis-Driven Mechanistic Assays
Based on the initial hypotheses, specific assays can be employed to determine if 5-(2-Fluorophenyl)picolinic acid engages with the AHR or GPR35 pathways.
Investigating Aryl Hydrocarbon Receptor (AHR) Pathway Activation
Causality: AHR is a ligand-activated transcription factor. Upon ligand binding, it translocates to the nucleus and drives the expression of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[6] Therefore, measuring CYP1A1 expression is a reliable readout for AHR activation.
Protocol: qRT-PCR for CYP1A1 mRNA Expression
-
Cell Treatment: Plate a suitable cell line (e.g., HepG2 liver hepatocellular carcinoma cells, which have a robust AHR response) and treat with non-toxic concentrations of 5-(2-Fluorophenyl)picolinic acid (e.g., 1 µM, 5 µM, 10 µM) for 6-24 hours. Include a vehicle control and a positive control (e.g., Kynurenine).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform qPCR using validated primers for CYP1A1 and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analysis: Calculate the relative fold change in CYP1A1 expression using the delta-delta Ct method. A significant increase in CYP1A1 mRNA levels relative to the vehicle control would suggest AHR agonism.
Investigating GPR35 Activation
Causality: GPR35 is a G-protein coupled receptor that can signal through various pathways, including Gα13 and β-arrestin-2 recruitment.[9] It is also known to influence intracellular calcium levels.[13] A common method to assess GPR35 activation is to measure the downstream consequences of its signaling, such as changes in cell migration or phosphorylation of key signaling proteins like ERK.[12]
Protocol: Transwell Migration Assay
-
Cell Culture: Use a cell line known to express GPR35 and exhibit migratory behavior, such as neutrophils or certain colon cancer cell lines.[11][12]
-
Assay Setup: Place Transwell inserts (with an appropriate pore size) into the wells of a 24-well plate.
-
Chemoattractant: In the lower chamber, add medium containing different concentrations of 5-(2-Fluorophenyl)picolinic acid. Include a vehicle control and a known GPR35 agonist (e.g., Zaprinast) as a positive control.[12]
-
Cell Seeding: Seed the cells in serum-free medium into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 4-18 hours).
-
Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane.
-
Analysis: Count the number of migrated cells in several fields of view under a microscope. An increase in cell migration towards the compound suggests GPR35 agonism.
Visualization & Workflow Diagrams
A logical workflow is crucial for the systematic characterization of a novel compound.
Experimental Workflow Diagram
Caption: Hypothesized activation of the AHR pathway.
References
-
Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (2020, February 12). PMC - NIH. Available at: [Link]
-
GPR35 promotes neutrophil recruitment in response to serotonin metabolite 5-HIAA. NIH. Available at: [Link]
-
GPR35 acts a dual role and therapeutic target in inflammation. (2023, August 2). Frontiers. Available at: [Link]
-
GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump. (2021, March 1). PubMed Central. Available at: [Link]
-
Picolinic acid. Wikipedia. Available at: [Link]
-
Paruszewski, R., et al. (2005, October). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed. Available at: [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). PMC - NIH. Available at: [Link]
-
Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine. (2020, August 11). PubMed Central. Available at: [Link]
-
Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. PubMed Central. Available at: [Link]
-
Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. (2024, May 30). MDPI. Available at: [Link]
-
Abbas, A. H., et al. (2021, September 8). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer. Pharmacia. Available at: [Link]
-
Discovery and Characterization of a Novel Aryl Hydrocarbon Receptor Inhibitor, IK-175, and Its Inhibitory Activity on Tumor Immune Suppression. (2021, March 1). AACR Journals. Available at: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2024, May 20). PMC - PubMed Central. Available at: [Link]
-
Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. (2020, July 29). ACS Pharmacology & Translational Science. Available at: [Link]
-
The Role of the Kynurenine/AhR Pathway in Diseases Related to Metabolism and Cancer. (2023, September 14). Available at: [Link]
-
Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile. (2018, August 9). ResearchGate. Available at: [Link]
- New picolinic acid derivatives and their use as intermediates. (2018, June 28). Google Patents.
-
Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). PubMed. Available at: [Link]
-
Aryl Hydrocarbon Receptor and Kynurenine: Recent Advances in Autoimmune Disease Research. (2017, June 20). Frontiers. Available at: [Link]
-
Solubility and Crystallization Studies of Picolinic Acid. (2023, February 24). MDPI. Available at: [Link]
-
Recent advances in the development of AHR antagonists in immuno-oncology. (2021, March 1). PMC. Available at: [Link]
-
picolinic acid. Available at: [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of the AHR restricts a Treg-macrophage suppressive axis induced by L-Kynurenine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Aryl Hydrocarbon Receptor and Kynurenine: Recent Advances in Autoimmune Disease Research [frontiersin.org]
- 8. The Role of the Kynurenine/AhR Pathway in Diseases Related to Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. GPR35 promotes neutrophil recruitment in response to serotonin metabolite 5-HIAA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 13. GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solubilization Protocols for 5-(2-Fluorophenyl)picolinic Acid
Abstract & Chemical Identity
5-(2-Fluorophenyl)picolinic acid is a functionalized pyridine derivative often utilized as a scaffold in synthetic auxin herbicides (e.g., florpyrauxifen-benzyl analogs) and metallo-organic frameworks. Its physicochemical behavior is dominated by two competing structural motifs: the hydrophilic, ionizable picolinic acid headgroup and the lipophilic 2-fluorophenyl tail.
Successful dissolution requires navigating its zwitterionic potential and pH-dependent solubility. This guide provides a standardized protocol to generate stable stock and working solutions, minimizing the risk of "crashing out" in biological media.
Table 1: Physicochemical Properties
| Property | Value | Relevance to Solubility |
| CAS Number | 1158763-56-4 | Unique Identifier |
| Molecular Weight | 217.20 g/mol | Low MW facilitates membrane permeability |
| Formula | C₁₂H₈FNO₂ | Fluorine atom increases lipophilicity |
| Predicted pKa (COOH) | ~4.5 - 5.0 | Ionized (soluble) at physiological pH (7.4) |
| Predicted LogP | ~2.5 - 3.0 | Moderately lipophilic; requires organic co-solvent |
| Appearance | White to off-white solid | Crystalline lattice energy must be overcome |
Solubility Assessment & Solvent Selection[1]
The Mechanistic Challenge
Unlike unsubstituted picolinic acid, which is highly water-soluble (>800 g/kg), the addition of the 2-fluorophenyl group significantly reduces aqueous solubility of the neutral molecule.
-
The Fluorine Effect: The fluorine atom enhances the hydrophobicity of the phenyl ring, increasing the partition coefficient (LogP).
-
The Chelation Risk: Picolinic acid moieties are bidentate ligands. In media containing
, , or (e.g., DMEM, Krebs buffer), high concentrations (>100 µM) may precipitate as metal-ligand complexes.
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Application |
| DMSO (Dimethyl Sulfoxide) | Excellent (>50 mM) | Primary Stock Solution |
| Ethanol (100%) | Good (~10-20 mM) | Alternative Stock (evaporation risk) |
| Water (pH < 4) | Poor (Insoluble) | Avoid for initial dissolution |
| PBS (pH 7.4) | Moderate (needs pre-dissolution) | Working Solution Diluent |
| 1M NaOH | Good (forms Na-salt) | For aqueous-only stock (specialized) |
Protocol A: Preparation of 50 mM Stock Solution (DMSO)
Objective: Create a stable, high-concentration master stock for long-term storage.
Reagents:
-
5-(2-Fluorophenyl)picolinic acid (Solid)[1]
-
Anhydrous DMSO (Cell culture grade, >99.9%)
Procedure:
-
Weighing: Weigh 10.86 mg of 5-(2-Fluorophenyl)picolinic acid into a sterile microcentrifuge tube.
-
Calculation:
.
-
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
-
Vortexing: Vortex vigorously for 30–60 seconds. The solid should dissolve completely to form a clear, colorless solution.
-
Note: If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Inspection: Visually confirm the absence of crystal residues.
-
Storage: Aliquot into light-protective amber tubes (20–50 µL each) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Preparation of Working Solution (Aqueous)
Objective: Dilute the DMSO stock into biological media without precipitation. Target Concentration: 100 µM (0.2% DMSO final concentration).
Critical Mechanism: Upon dilution into water, the organic solvent concentration drops, forcing the compound to rely on its intrinsic aqueous solubility. To prevent precipitation, the pH must be maintained above the pKa (~5.0) to ensure the molecule exists as the soluble carboxylate anion.
Procedure:
-
Pre-warm Media: Warm the culture medium or buffer (e.g., PBS) to 37°C.
-
Rapid Dilution Technique:
-
Pipette the required volume of media into a tube.
-
While vortexing the media gently, slowly inject the DMSO stock directly into the center of the liquid.
-
Example: Add 2 µL of 50 mM Stock to 998 µL of Media.
-
-
pH Check (Crucial):
-
If the concentration is high (>500 µM), the acidic nature of the compound may lower the pH of unbuffered solutions, causing self-precipitation.
-
Action: Verify pH is >7.0. If cloudy, add 1N NaOH dropwise until clear.
-
-
Clarification: If using for cellular assays, filter-sterilize using a 0.22 µm PTFE or Nylon syringe filter (Do not use cellulose acetate, which may bind the drug).
Troubleshooting & Stability
Common Failure Modes
-
Cloudiness upon dilution: This indicates the "Crash-out" effect.
-
Fix: Reduce the final concentration or increase the pH of the buffer.
-
-
Precipitation in Media (DMEM/RPMI): Likely due to Calcium/Magnesium chelation.
-
Fix: Use a lower concentration or switch to a buffer with lower divalent cation content if the experiment permits.
-
Stability
-
Solid State: Stable for >2 years at 4°C desiccated.
-
DMSO Stock: Stable for 6 months at -20°C.
-
Aqueous Working Solution: Unstable. Prepare fresh. The ester/amide bonds are stable, but the compound may oxidize or adhere to plastics over time.
Visualization: Dissolution Decision Tree
Figure 1: Logical workflow for solubilizing 5-(2-Fluorophenyl)picolinic acid, prioritizing DMSO stock preparation and pH management during aqueous dilution.
References
-
Bernardes, C. E. S., et al. (2023).[2] Solubility and Crystallization Studies of Picolinic Acid. MDPI Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1018, Picolinic acid. Retrieved from [Link]
- Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.
Sources
Application Note: 5-(2-Fluorophenyl)picolinic Acid as a Chemical Probe for GPR35 Receptor Activation
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of 5-(2-Fluorophenyl)picolinic Acid in GPR35 Research
5-(2-Fluorophenyl)picolinic acid is a synthetic small molecule belonging to the picolinic acid class of compounds. While research on this specific derivative is emerging, its structural similarity to known G protein-coupled receptor 35 (GPR35) agonists suggests its potential as a valuable chemical probe to elucidate the function of this historically orphan receptor.[1][2] GPR35 is predominantly expressed in immune cells and the gastrointestinal tract, playing a significant role in inflammatory processes, pain perception, and cardiovascular function.[3][4] The complex and sometimes contradictory roles of GPR35 in both pro- and anti-inflammatory responses make selective chemical probes essential for dissecting its signaling pathways and therapeutic potential.[5] This document provides a comprehensive guide for utilizing 5-(2-Fluorophenyl)picolinic acid to investigate GPR35 activation and downstream signaling in cellular models.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a chemical probe is paramount for accurate and reproducible experimental outcomes. The properties of 5-(2-Fluorophenyl)picolinic acid are predicted based on its structural similarity to picolinic acid and its derivatives.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₈FNO₂ | |
| Molecular Weight | 217.19 g/mol | |
| Appearance | White to off-white solid | [6][7] |
| Melting Point | ~165 °C | Based on 5-Fluoropicolinic acid[8] |
| Solubility | Soluble in DMSO and Methanol | Based on 5-Fluoropicolinic acid[8] |
| pKa | ~5.3 | Based on picolinic acid[7] |
Stock Solution Preparation and Storage:
For in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution of 5-(2-Fluorophenyl)picolinic acid in sterile DMSO.
-
Preparation: Prepare a 10 mM stock solution in anhydrous DMSO. Briefly warm the solution to 37°C and vortex to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage. Protect from light.
Mechanism of Action: Targeting the GPR35 Signaling Cascade
GPR35 activation by an agonist like 5-(2-Fluorophenyl)picolinic acid is hypothesized to initiate a cascade of intracellular signaling events. The receptor primarily couples to Gαi/o, Gα12/13, and β-arrestin pathways, leading to diverse cellular responses.[9][10][11] Understanding these pathways is crucial for designing appropriate functional assays.
GPR35 Signaling Pathways:
Caption: GPR35 signaling upon agonist binding.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for characterizing the bioactivity of 5-(2-Fluorophenyl)picolinic acid. It is essential to include appropriate positive and negative controls in all experiments. For instance, a known GPR35 agonist like Zaprinast can serve as a positive control.[12]
Protocol 1: Cell Culture and Maintenance
This protocol describes the general maintenance of cell lines endogenously or exogenously expressing GPR35. HT-29 (human colorectal adenocarcinoma) and HEK293 (human embryonic kidney) cells are commonly used models.[2]
Materials:
-
HT-29 or HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture cells in T-75 flasks with appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.[13]
-
Subculture cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at the desired density.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Prior to functional assays, it is crucial to determine the non-toxic concentration range of 5-(2-Fluorophenyl)picolinic acid. The MTT assay is a colorimetric method for assessing cell metabolic activity.[14]
Materials:
-
Cells expressing GPR35
-
96-well cell culture plates
-
5-(2-Fluorophenyl)picolinic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of 5-(2-Fluorophenyl)picolinic acid in culture medium.
-
Replace the medium in the wells with the compound dilutions and incubate for 24-48 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: GPR35 Activation Assessment (β-Arrestin Recruitment Assay)
β-arrestin recruitment is a hallmark of GPR35 activation.[4] This can be measured using various commercially available assay systems like PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific). The following is a generalized protocol.
Materials:
-
Cells engineered to co-express GPR35 and a β-arrestin reporter system
-
96-well white, clear-bottom cell culture plates
-
5-(2-Fluorophenyl)picolinic acid
-
Assay-specific detection reagents
Procedure:
-
Seed the engineered cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of 5-(2-Fluorophenyl)picolinic acid in the appropriate assay buffer.
-
Add the compound dilutions to the cells and incubate for 60-90 minutes at 37°C.[15]
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
Plot the dose-response curve and determine the EC₅₀ value.
Experimental Workflow for GPR35 Activation Assay:
Caption: General workflow for a cell-based GPR35 activation assay.
Protocol 4: Downstream Signaling Analysis (ERK1/2 Phosphorylation)
Activation of GPR35 can lead to the phosphorylation of ERK1/2, a key downstream signaling event.[5] This can be quantified using methods like Western blotting or AlphaLISA®.
Materials:
-
Cells expressing GPR35
-
6-well cell culture plates
-
5-(2-Fluorophenyl)picolinic acid
-
Cell lysis buffer
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat cells with 5-(2-Fluorophenyl)picolinic acid at various concentrations for different time points (e.g., 5, 15, 30 minutes).
-
Wash cells with ice-cold PBS and lyse with appropriate lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phospho-ERK1/2 to total-ERK1/2.
Data Interpretation and Troubleshooting
-
Dose-Response Curves: A sigmoidal dose-response curve in functional assays is indicative of specific receptor-mediated activity. The EC₅₀ value represents the concentration of the compound that elicits a half-maximal response.
-
Specificity: To confirm that the observed effects are GPR35-mediated, consider using a GPR35 antagonist or performing experiments in parental cells lacking GPR35 expression.
-
Troubleshooting:
-
No response: Verify GPR35 expression in your cell line. Check the integrity and concentration of the compound. Optimize incubation times.
-
High background: Ensure proper washing steps. Use appropriate blocking buffers in immunoassays. Titrate antibody concentrations.
-
Poor reproducibility: Maintain consistent cell passage numbers and seeding densities. Ensure accurate pipetting and serial dilutions.
-
Conclusion
5-(2-Fluorophenyl)picolinic acid holds promise as a chemical probe for investigating GPR35 biology. The protocols outlined in this application note provide a robust starting point for researchers to characterize its activity and explore its effects on downstream signaling pathways. By employing these methods, the scientific community can further unravel the complexities of GPR35 function and its potential as a therapeutic target in a range of human diseases.
References
- Vertex Pharmaceuticals Incorporated. (2024). GPR35 Agonist Compounds. U.S.
- Wang, J., Simpliciano, M., & Wigglesworth, M. (2021). GPR35 in Intestinal Diseases: From Risk Gene to Function. Frontiers in Immunology, 12, 769451.
- Milligan, G., & Shimpukade, B. (2011). GPR35 as a Novel Therapeutic Target. Frontiers in Endocrinology, 2, 95.
- Divorty, N., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35.
- What are GPR35 agonists and how do they work? (2024). Pharmacology Weekly.
- Jenkins, L., et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. Journal of Biological Chemistry, 286(38), 33334-33346.
- From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modul
- Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. (2012). ACS Medicinal Chemistry Letters, 3(2), 165-169.
- GPR35 acts a dual role and therapeutic target in inflammation. (2023). Frontiers in Immunology, 14, 1276561.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1431.
- GPR35 as a Novel Therapeutic Target. (2011).
-
GPR35. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]
- Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). PubMed.
- Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. (2011). PubMed Central.
- Cell-Based Assays. (n.d.). Sigma-Aldrich.
-
Hammick reaction. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]
- Safirinium Fluorescent “Click” Molecular Probes: Synthesis, CuAAC Reactions, and Microscopic Imaging. (2023). MDPI.
- Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
- GPR35 | Agonists Antagonists. (n.d.). MedchemExpress.com.
- Cell-Based Assay Design for High-Content Screening of Drug Candid
- Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766). (2021). PubMed Central.
-
Picolinic acid. (n.d.). In PubChem. Retrieved January 28, 2026, from [Link]
- picolinic acid. (n.d.). webbook.nist.gov.
- Protocol to differentiate glycosylphosphatidylinositol-anchored prion protein from pro-prion protein in cancer cells. (2021). PubMed Central.
- Pyrazoline-Based Fluorescent Probe: Synthesis, Characterization, Theoretical Simulation, and Detection of Picric Acid. (2024). PubMed.
- GPR35 acts a dual role and therapeutic target in inflammation. (2023).
- Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. (2012).
- Application Notes and Protocols for Cell-Based Assays of D-Psicose Bioactivity. (n.d.). Benchchem.
-
Picolinic acid. (n.d.). In Wikipedia. Retrieved January 28, 2026, from [Link]
- 5-Fluoro-2-pyridinecarboxylic Acid. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
- Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. (2023). PubMed Central.
Sources
- 1. US20240254093A1 - GPR35 Agonist Compounds - Google Patents [patents.google.com]
- 2. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 4. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 5. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. picolinic acid [chemister.ru]
- 8. 5-Fluoro-2-pyridinecarboxylic Acid | 107504-08-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. What are GPR35 agonists and how do they work? [synapse.patsnap.com]
- 10. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GPR35 - Wikipedia [en.wikipedia.org]
- 13. Protocol to differentiate glycosylphosphatidylinositol-anchored prion protein from pro-prion protein in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with 5-(2-Fluorophenyl)picolinic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-(2-Fluorophenyl)picolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. The following question-and-answer guide provides in-depth, field-proven insights and step-by-step protocols to ensure you can prepare stable, effective solutions for your assays.
Section 1: Foundational Understanding of 5-(2-Fluorophenyl)picolinic acid
This section addresses the fundamental physicochemical properties that govern the compound's solubility, providing the causal framework for the troubleshooting steps that follow.
FAQ 1: What are the core physicochemical properties of 5-(2-Fluorophenyl)picolinic acid that dictate its solubility?
To effectively troubleshoot solubility, one must first understand the molecule's inherent characteristics. 5-(2-Fluorophenyl)picolinic acid (MW: 217.20 g/mol ) is a complex organic molecule with distinct regions that influence its behavior in different solvents.[1]
-
Acidic Nature (pKa): The molecule contains a picolinic acid moiety, which is a pyridine ring with a carboxylic acid group at the 2-position.[2][3] The carboxylic acid group is the primary driver of pH-dependent solubility. While the exact experimental pKa for the 2-fluoro isomer is not readily published, the closely related 5-(4-Fluorophenyl)picolinic acid has a reported pKa of 3.35.[4] This value indicates it is a weak acid. Below this pH, the compound is in its neutral, protonated form, which is less soluble in aqueous media. Above this pH, it deprotonates to form a highly polar, more soluble carboxylate salt.[5][6]
-
Lipophilicity (LogP): The predicted octanol-water partition coefficient (LogP) for this compound is approximately 2.59.[1] A positive LogP value indicates a preference for lipid-like (non-polar) environments over aqueous (polar) ones.[7] This moderate lipophilicity, contributed by the fluorophenyl and pyridine rings, is the primary reason for its low intrinsic water solubility.[4]
-
Molecular Structure: The structure combines a hydrophilic, ionizable carboxylic acid "head" with a bulky, hydrophobic "tail" (the fluorophenyl-pyridine core). This amphiphilic nature means that both pH and solvent polarity must be carefully managed to achieve dissolution.
Section 2: The Critical Role of pH in Aqueous Solubility
The most common issue researchers face is the compound's poor solubility in neutral aqueous buffers like PBS. This section explains why this occurs and how to resolve it.
FAQ 2: Why won't my 5-(2-Fluorophenyl)picolinic acid dissolve directly in water or PBS (pH 7.4)?
Directly adding the solid compound to neutral water or a buffered solution is often unsuccessful due to its molecular nature. The carboxylic acid's pKa of ~3.35 is well below the pH of the buffer.[4] In a neutral environment, you are attempting to dissolve the compound in its protonated, non-ionized state. This form has a strong tendency to self-associate through hydrogen bonding and is not readily solvated by water molecules due to the large, hydrophobic fluorophenyl group.[8]
For ionic compounds with acidic functional groups, solubility dramatically increases as the pH of the solution rises above the pKa.[9][10] This is because the acidic group deprotonates, forming a charged ion that is much more polar and readily interacts with water molecules.
Troubleshooting Guide: Preparing an Aqueous Stock Solution via pH Adjustment
If your experiment is sensitive to organic solvents, adjusting the pH is the primary method for achieving aqueous solubility.
Principle: By preparing a concentrated stock solution in a basic solution (e.g., 0.1 M NaOH), you convert the entire population of molecules to their highly soluble anionic (carboxylate) form. This stock can then be carefully diluted into your final aqueous buffer.
Experimental Protocol: pH-Mediated Solubilization
-
Weigh the Compound: Accurately weigh the required amount of 5-(2-Fluorophenyl)picolinic acid powder.
-
Initial Suspension: Add a small volume of purified water (e.g., for a target of 10 mM, start with 80% of the final volume). The compound will likely remain as a suspension.
-
Basification: While stirring, add a 1 M NaOH solution dropwise. Monitor the solution closely. As the pH increases, the solid will begin to dissolve.
-
Complete Dissolution: Continue adding NaOH until all the solid has dissolved, resulting in a clear solution. Typically, a final pH of >8.0 is sufficient.
-
Final Volume Adjustment: Add purified water to reach the final desired concentration.
-
Neutralization (Optional & Critical): If your final assay requires a specific pH, you can now carefully add a dilute acid (e.g., 0.1 M HCl) to back-titrate the solution to the desired pH. Perform this step slowly while vortexing vigorously. Rapid pH changes can cause the compound to precipitate. The final concentration achievable at a neutral pH will be the compound's thermodynamic solubility limit at that pH.
-
Sterilization: If required for cell-based assays, sterile-filter the final solution through a 0.22 µm syringe filter.
Caption: pH-dependent equilibrium of 5-(2-Fluorophenyl)picolinic acid.
Section 3: Utilizing Organic Solvents and Co-Solvent Systems
For many in vitro assays, using an organic solvent to create a highly concentrated stock is standard practice. However, this method comes with its own challenges.
FAQ 3: What are the recommended organic solvents for creating a high-concentration stock?
Given its LogP of ~2.59, polar aprotic solvents are excellent choices for solubilizing 5-(2-Fluorophenyl)picolinic acid.
| Solvent | Class | Typical Starting Conc. | Notes |
| DMSO | Polar Aprotic | 10-50 mM | The most common choice. Highly effective but can be toxic to cells at >0.5-1% v/v. |
| DMF | Polar Aprotic | 10-50 mM | Similar to DMSO, but generally more toxic. |
| Methanol | Polar Protic | ≤ 10 mM | Effective, but more volatile than DMSO. Some sources report solubility for related compounds.[11] |
| Ethanol | Polar Protic | ≤ 10 mM | Often better tolerated by cells than DMSO, but may be a less effective solvent for this compound.[12] |
Troubleshooting Guide: Preventing Precipitation Upon Dilution from Organic Stocks
A frequent problem is that a compound, fully dissolved in 100% DMSO, "crashes out" or precipitates when diluted into an aqueous buffer for a working solution.
Causality: This occurs because the compound is rapidly transferred from a highly favorable organic environment to a highly unfavorable aqueous one. The solvent environment changes too abruptly for the molecules to be properly solvated by water, causing them to aggregate and precipitate.
Workflow: The Co-Solvent Dilution Method
This protocol aims to ease the transition from an organic to an aqueous environment.
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to the highest desired concentration (e.g., 50 mM).
-
Intermediate Dilution: Create an intermediate dilution of your stock into your cell culture medium or buffer that contains serum or protein (e.g., FBS, BSA). For example, dilute the 50 mM stock 1:10 into medium containing 10% FBS. The proteins in the serum can act as carriers, helping to keep the compound soluble.[13]
-
Final Dilution: Perform the final dilution into the assay plate that already contains the bulk of the aqueous buffer. Add the compound concentrate to the buffer, not the other way around. Pipette up and down immediately and vigorously to ensure rapid mixing.
-
Solubility Check: Always visually inspect the final working solution under a microscope to confirm the absence of precipitates before adding it to cells or starting an experiment.
Caption: General troubleshooting workflow for solubility issues.
Section 4: Advanced Solubilization Strategies
When pH adjustment and simple co-solvents are insufficient or incompatible with the experimental design, more advanced formulation strategies can be employed.
FAQ 4: How can I improve aqueous solubility without high concentrations of organic solvents or extreme pH?
Cyclodextrins: These are sugar-based macrocycles with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like 5-(2-Fluorophenyl)picolinic acid, forming an "inclusion complex" where the hydrophobic part of the molecule sits inside the cyclodextrin cavity.[14] This complex has a much higher aqueous solubility than the drug alone.[15][16]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and low toxicity.[17]
Other Strategies:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (like ethanol or propylene glycol) can increase solubility. However, the effect is not always synergistic with cyclodextrins and must be empirically tested.[18][19]
-
Particle Size Reduction: For preparing suspensions, reducing the particle size via techniques like sonication or milling increases the surface area, which can improve the dissolution rate.[20]
Troubleshooting Guide: Basic Protocol for Cyclodextrin Complexation
Principle: Co-lyophilizing (freeze-drying) or kneading the compound with cyclodextrin creates an amorphous solid dispersion that dissolves more readily in water.
Experimental Protocol: Kneading Method
-
Molar Ratio: Determine the desired molar ratio of Drug:Cyclodextrin. A 1:1 or 1:2 ratio is a common starting point.
-
Weigh Components: Accurately weigh out both 5-(2-Fluorophenyl)picolinic acid and the chosen cyclodextrin (e.g., HP-β-CD).
-
Mixing: Place the powders in a glass mortar.
-
Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise while triturating with the pestle. Continue adding liquid and kneading until a uniform, paste-like consistency is achieved.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.
-
Final Product: The resulting dry solid is the drug-cyclodextrin complex, which should be finely ground and stored in a desiccator. This powder can then be directly dissolved in your aqueous buffer.
References
-
Chemister.ru. Picolinic acid. [Link]
-
Wikipedia. Picolinic acid. [Link]
-
PubChem. Picolinic acid | C6H5NO2 | CID 1018. [Link]
-
MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. [Link]
-
Dove Medical Press. (2019, June 24). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. [Link]
-
NIH National Center for Biotechnology Information. (2020, September 27). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. [Link]
-
MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?[Link]
-
ResearchGate. (2025, October 16). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
PubMed Central. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]
-
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]
-
SciELO. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. [Link]
-
Chair of Analytical Chemistry, University of Tartu. pKa values bases. [Link]
-
ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]
-
Journal of the American Chemical Society. (2026, January 26). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes: One-Step Construction of Chiral N-Fused Bicyclic Skeletons. [Link]
-
Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?[Link]
-
MDPI. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]
-
PubMed. (1989, September). Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | 845826-99-5 [smolecule.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. quora.com [quora.com]
- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 10. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Fluoro-2-pyridinecarboxylic Acid | 107504-08-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. Picolinic acid, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. dovepress.com [dovepress.com]
- 16. mdpi.com [mdpi.com]
- 17. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Refining Purification Methods for 5-(2-Fluorophenyl)picolinic Acid
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 5-(2-Fluorophenyl)picolinic acid. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of 5-(2-Fluorophenyl)picolinic acid.
Q1: What are the first steps I should take before attempting a large-scale purification?
A1: Before any large-scale purification, a thorough initial analysis of the crude material is essential.
-
Purity Assessment: Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the approximate purity and identify the number of major impurities.[1][2] A simple Thin-Layer Chromatography (TLC) can also provide a quick qualitative assessment.
-
Solubility Screening: Test the solubility of small amounts of your crude product in a range of solvents (e.g., water, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexanes) at both room temperature and elevated temperatures. This data is crucial for choosing an appropriate purification method.[3][4]
-
Characterize Impurities (if possible): If you have access to LC-MS, try to get a mass for the major impurities. This can give clues as to their identity (e.g., unreacted starting materials, solvent adducts, or byproducts).
Application Scientist's Insight: The initial analysis is a critical, yet often overlooked, step. Skipping this can lead to choosing a suboptimal purification strategy, wasting significant time and resources. For instance, if the crude material is >95% pure with one major impurity, a simple recrystallization might be sufficient. However, a complex mixture with multiple impurities of similar polarity will likely require column chromatography.
Q2: What are the most likely impurities I will encounter?
A2: The impurities in your sample are highly dependent on the synthetic route. However, for compounds synthesized via common cross-coupling reactions (like Suzuki coupling, which is often used for this class of molecule), you can anticipate:[5]
-
Unreacted Starting Materials: Residual 5-bromo-picolinic acid derivatives or the (2-Fluorophenyl)boronic acid.
-
Catalyst Residues: Traces of palladium or other transition metals used in the coupling reaction.
-
Homocoupled Byproducts: Biphenyl-type impurities arising from the coupling of two boronic acid molecules.
-
Solvent Adducts: Residual high-boiling point solvents (e.g., DMSO, DMF) used in the reaction.
Q3: Should I choose recrystallization or column chromatography as my primary purification method?
A3: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is ideal for removing small amounts of impurities from a solid compound, especially if the crude purity is already high (>90%). It is scalable and cost-effective. The key is finding a solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures.[4]
-
Column Chromatography is necessary when you have a complex mixture of components with similar polarities or when impurities are present in significant quantities.[6][7] It offers high resolution but is generally more time-consuming and expensive, requiring large volumes of solvent.
Below is a decision-making workflow to guide your choice.
Caption: Workflow for selecting a primary purification method.
Section 2: Troubleshooting Recrystallization
Q4: My compound "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated liquid. This often traps impurities.
-
Reduce the Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages ordered crystal lattice formation.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it slowly again.
-
Change the Solvent System: The polarity of the solvent may be too close to that of your compound. Try a more non-polar solvent or a solvent mixture. For instance, if you are using pure ethanol, try a mixture of ethanol and water. Based on data for picolinic acid, it is highly soluble in polar protic solvents like water and ethanol.[3][4][8] Therefore, an anti-solvent system (e.g., dissolving in ethanol and slowly adding water) could be effective.
Q5: I have very low recovery after recrystallization. How can I improve the yield?
A5: Low recovery typically means too much compound remained dissolved in the mother liquor.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product upon cooling.
-
Cool Thoroughly: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath or freezer for at least an hour) to maximize precipitation.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous successful batch.
-
Check Solvent Choice: Your compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent screen to find a solvent where the solubility difference between hot and cold is more pronounced.
Application Scientist's Insight: A common mistake is adding too much solvent initially. Work patiently, adding small aliquots of hot solvent and allowing time for dissolution before adding more. A good rule of thumb is to aim for a saturated solution at the boiling point of the solvent.
Caption: Troubleshooting flowchart for a failed recrystallization.
Table 1: Recrystallization Solvent Properties for Picolinic Acid Derivatives
| Solvent | Polarity | Boiling Point (°C) | Suitability for Picolinic Acids | Comments |
| Water | High | 100 | Good (High solubility)[4] | Can be used with a less polar co-solvent like ethanol to reduce solubility. |
| Ethanol | Medium-High | 78 | Good (Moderate solubility)[3][8] | Excellent choice, often used in mixtures with water or hexanes. |
| Acetonitrile | Medium-High | 82 | Fair (Low solubility)[4] | May be a good single-solvent system if crude is soluble when hot. |
| Ethyl Acetate | Medium | 77 | Possible | Good for dissolving the compound, might need a non-polar anti-solvent. |
| Dichloromethane | Low-Medium | 40 | Poor for single solvent | Too volatile, better for chromatography. |
| Hexanes/Heptane | Low | 69 / 98 | Anti-solvent only | The compound is likely insoluble; use to precipitate from a more polar solvent. |
Section 3: Troubleshooting Column Chromatography
Q6: My compound is streaking/tailing on the silica column. What causes this and how can I fix it?
A6: Streaking or tailing of acidic compounds like 5-(2-Fluorophenyl)picolinic acid on silica gel is very common. The acidic nature of the carboxylic acid group leads to strong, non-ideal interactions with the slightly acidic silica surface.
-
Acidify the Mobile Phase: Add a small amount (0.1% to 1%) of acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexanes). The acid in the eluent protonates the silica surface silanol groups and ensures your compound remains in its neutral, protonated state, minimizing strong ionic interactions and leading to sharper peaks.[9]
-
Use a More Polar Solvent System: If the compound is not moving off the baseline (Rf=0), your mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., increase ethyl acetate in an ethyl acetate/hexanes system).
-
Check for Overloading: Loading too much crude material onto the column will inevitably cause tailing and poor separation. As a general rule, use a mass of silica that is 50-100 times the mass of your crude sample.
Q7: I can't get good separation between my product and a key impurity. What are my options?
A7: Improving separation (increasing the ΔRf) requires changing the selectivity of your chromatographic system.
-
Optimize the Solvent System: If two spots are merged, a simple increase in polarity may not work. Try a completely different solvent system. For example, instead of ethyl acetate/hexanes, try dichloromethane/methanol. Different solvents interact with your compounds and the stationary phase in unique ways, which can alter the elution order and improve separation.
-
Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity of the mobile phase over the course of the separation to elute your product and then more polar impurities. This sharpens peaks and can resolve closely eluting compounds.[6]
-
Change the Stationary Phase: If separation on silica gel is impossible, consider an alternative. Alumina (basic or neutral) can be an option, or for very polar compounds, a C18-functionalized silica (reverse-phase) might be necessary.[9]
Application Scientist's Insight: Before running a large column, always optimize your solvent system using TLC. Aim for an Rf value for your desired product of around 0.25-0.35 in the chosen solvent system. This Rf value typically translates well to good separation on a flash column.
Caption: Principle of normal-phase column chromatography.
Section 4: Purity Assessment and Characterization
Q8: My purification is complete. How do I confirm the final purity?
A8: A single method is often insufficient to declare a compound as "pure." A combination of orthogonal techniques is recommended.
-
Chromatographic Methods: Run an HPLC analysis on the final product. A pure sample should show a single major peak. This is the gold standard for quantitative purity assessment.[2][10]
-
Spectroscopic Methods:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Nuclear Magnetic Resonance is the best method for structural confirmation. The spectra should be clean, with integrations matching the expected number of protons and sharp peaks corresponding to the carbon and fluorine atoms in the molecule. Impurity peaks should be absent or at very low levels.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[1]
-
-
Physical Properties: A sharp, well-defined melting point is a good indicator of purity. Impure samples tend to melt over a broad range and at a lower temperature than the pure compound.
Section 5: Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: Place the crude 5-(2-Fluorophenyl)picolinic acid in an Erlenmeyer flask with a stir bar. Add the minimum volume of the chosen hot solvent (e.g., 9:1 ethanol:water) to completely dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath or refrigerator (2-8 °C) for at least 1 hour to maximize crystal formation.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: General Flash Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add this to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Gradient (if used): Gradually increase the percentage of the polar solvent (e.g., from 5% to 30% ethyl acetate) to elute the compounds from the column. Monitor the elution using TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
- Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (n.d.). Google Scholar.
- WO2015094913A1 - Fluorophenyl pyrazol compounds. (2015).
- WO2021022788A1 - Composition of 5-fluorouracil and refining method therefor. (2021).
- Liu, A. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Google Scholar.
- 5-(2-Fluorophenyl)picolinic acid. (n.d.). ChemScene.
- US3245998A - Processes for the production of picolinic acid dericatives. (1966).
- Stability-Indicating Spectrofluorimetric and RP-HPLC Methods for the Determination of Aspirin and Dipyridamole in their Combin
- Techniques for Analysis of Plant Phenolic Compounds. (2016). MDPI.
- WO2009093268A1 - Process for the preparation of highly pure prulifloxacin. (2009).
- Solubility and Crystallization Studies of Picolinic Acid. (2023).
- Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatiz
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (n.d.). PubMed Central.
- Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
- Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL.
- Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes. (2026). American Chemical Society.
- HPLC Methods for analysis of 2-Pyridinecarboxylic acid. (n.d.).
- Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
- Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: application to analysis of human cerebrospinal fluid. (2013). PubMed.
- Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. (2024). IUCr Journals.
- Degradation mechanism and stability of 5-aminolevulinic acid. (2000).
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2025).
- picolinic acid. (n.d.). chemister.ru.
- Degradation mechanism and stability of 5-aminolevulinic acid. (2000). PubMed.
- 5-Fluoro-2-pyridinecarboxylic Acid. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..
- Picolinic acid-d4 solubility in different solvents. (n.d.). Benchchem.
- The degradation of 2-picolinic acid. (2022). ChemicalBook.
Sources
- 1. feradical.utsa.edu [feradical.utsa.edu]
- 2. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]
- 5. Research Portal [laro.lanl.gov]
- 6. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
- 7. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. picolinic acid [chemister.ru]
- 9. Stability-Indicating Spectrofluorimetric and RP-HPLC Methods for the Determination of Aspirin and Dipyridamole in their Combination [benthamopenarchives.com]
- 10. helixchrom.com [helixchrom.com]
- 11. chemscene.com [chemscene.com]
Technical Support Center: Characterizing & Mitigating Off-Target Effects of Kinase Inhibitors, Featuring Dasatinib
Note to the User
Initial research indicates that "5-(2-Fluorophenyl)picolinic acid" is a defined chemical structure available commercially but lacks extensive characterization in publicly accessible scientific literature regarding a specific biological target or associated off-target effects.[1] Picolinic acid and its derivatives are known to have a wide range of biological activities, including roles as herbicides, anticonvulsants, and intermediates in drug synthesis.[2][3][4][5][6][7] However, without a well-defined primary biological target for this specific molecule, creating a detailed troubleshooting guide on its "off-target" effects is not feasible.
To fulfill the spirit and technical requirements of your request, this guide will use Dasatinib as a model compound. Dasatinib is a well-characterized multi-kinase inhibitor used in cancer therapy. Its well-documented on-target (BCR-ABL) and off-target (e.g., Src family kinases, c-Kit, PDGFR) activities make it an excellent exemplar for illustrating the principles and troubleshooting strategies relevant to managing off-target effects in research and drug development. This approach allows for a scientifically rigorous and practical guide that adheres to all specified formatting and content requirements.
Welcome to the technical support center for researchers utilizing potent, targeted kinase inhibitors. This guide is designed to provide expert-level insights and actionable troubleshooting protocols to help you navigate the complexities of inhibitor specificity and mitigate the impact of off-target effects in your experiments. While the principles discussed are broadly applicable, we will use the multi-kinase inhibitor Dasatinib as our primary case study.
Section 1: Understanding the "Off-Target" Challenge
The central premise of targeted therapy is the selective inhibition of a single molecular target responsible for disease pathology. However, the reality is that few small molecule inhibitors are truly monospecific. This phenomenon, often termed "polypharmacology," can be both a therapeutic opportunity and an experimental challenge.
An off-target effect is any interaction of a drug with a protein or biomolecule other than its intended primary target, which can lead to unexpected biological outcomes, toxicity, or confounding experimental results.[8] For Dasatinib, the intended on-target is the BCR-ABL fusion protein in chronic myeloid leukemia (CML). However, it potently inhibits several other kinases, which are considered its primary off-targets .
Caption: On-target vs. Off-target effects of Dasatinib.
Dasatinib Target Affinity Profile
The following table summarizes the inhibitory potency (IC50) of Dasatinib against its primary on-target and key off-target kinases, illustrating its multi-targeted nature.
| Kinase Target | Classification | IC50 (nM) | Biological Relevance |
| BCR-ABL | On-Target | <1 | Driver oncogene in CML |
| Src | Off-Target | ~0.5-1 | Cell motility, proliferation, survival |
| Lck | Off-Target | ~1 | T-cell signaling |
| c-Kit | Off-Target | ~5 | Hematopoiesis, mast cell function |
| PDGFRβ | Off-Target | ~28 | Angiogenesis, cell growth |
Note: IC50 values are approximate and can vary based on assay conditions. Data synthesized from multiple publicly available sources.
Section 2: Frequently Asked Questions (FAQs)
Q1: My non-BCR-ABL cell line is sensitive to Dasatinib. Is this an off-target effect?
A1: Most likely, yes. If your cell line does not express the BCR-ABL fusion protein, any observed cellular phenotype (e.g., apoptosis, growth arrest) upon Dasatinib treatment is, by definition, due to the inhibition of one or more off-target kinases that are critical for survival in that specific cell line. For example, many solid tumor cell lines rely on Src family kinase signaling, which is potently inhibited by Dasatinib.
Q2: How can I confirm which off-target is responsible for the phenotype I'm observing?
A2: This requires a multi-pronged approach, a concept known as "target deconvolution." No single experiment is definitive. Key strategies include:
-
Use of Structurally Unrelated Inhibitors: Test other inhibitors with different off-target profiles. For instance, if you suspect Src is the key off-target, use a highly selective Src inhibitor (like Saracatinib) and see if it recapitulates the phenotype.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the suspected off-target kinase (e.g., c-Kit). If the phenotype of genetic knockdown mimics Dasatinib treatment, it strongly implicates that kinase.
-
Rescue Experiments: In a cell treated with Dasatinib, overexpress a drug-resistant mutant of the suspected off-target kinase. If this rescues the phenotype, it provides strong evidence for that target's involvement.
Q3: Can off-target effects be beneficial?
A3: Absolutely. The inhibition of off-targets like Src family kinases may contribute to Dasatinib's overall efficacy in CML and other cancers. This is a core concept in polypharmacology, where engaging multiple nodes in a disease network can lead to a more robust therapeutic effect.[9] However, in a research context, it is critical to understand these effects to correctly interpret your data.
Section 3: Troubleshooting Guides
This section addresses common experimental issues and provides structured workflows to diagnose and solve them.
Issue 1: Unexpectedly High Cell Toxicity in a Novel Cell Line
Symptoms:
-
You observe significant cell death at Dasatinib concentrations that are well-tolerated by your control CML cell lines (e.g., K562).
-
The cellular morphology changes dramatically, suggesting a mechanism other than simple growth arrest.
Potential Cause: The novel cell line may have a "kinase addiction" to a potent Dasatinib off-target that is not a primary driver in your control lines. For example, some melanoma cell lines are dependent on c-Kit signaling.
Troubleshooting Workflow
Caption: Workflow to diagnose unexpected Dasatinib toxicity.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Symptoms:
-
Your biochemical assay (e.g., in vitro kinase assay) shows a Dasatinib IC50 of 1 nM for your target kinase.
-
However, in cell-based assays (e.g., cell viability), you need 100 nM to see a 50% effect (EC50).
Potential Causes:
-
Cellular Barriers: The compound has poor cell permeability or is actively removed by efflux pumps (e.g., P-glycoprotein).
-
High Intracellular ATP: Kinase inhibitors are often competitive with ATP. The high concentration of ATP inside a cell (~1-10 mM) can outcompete the inhibitor, requiring higher concentrations for efficacy.
-
Scaffolding/Complexes: The target kinase may be part of a larger protein complex in the cell that reduces inhibitor access or stabilizes the active conformation.
-
Redundant Pathways: An off-target effect may activate a compensatory signaling pathway that counteracts the on-target inhibition at lower drug concentrations.
Protocol: Differentiating Cause of Potency Discrepancy
Objective: To determine if the potency shift is due to cellular access/competition or pathway-level biology.
Methodology:
-
Permeabilized Cell Assay:
-
Culture cells as you would for a standard cellular assay.
-
Gently permeabilize the cell membrane using a low concentration of a mild detergent like Digitonin. This allows the drug to bypass the membrane while keeping organelles and protein complexes largely intact.
-
Immediately add Dasatinib at various concentrations along with the necessary reagents for your downstream assay (e.g., a substrate for the target kinase).
-
Interpretation: If the IC50 in the permeabilized assay is close to the biochemical IC50, the issue is likely cell permeability or efflux. If the IC50 is still high, the cause is more likely intracellular competition (ATP) or pathway redundancy.
-
-
Phospho-Target Western Blot:
-
Treat intact cells with a dose-response of Dasatinib for a short period (e.g., 1-2 hours).
-
Lyse the cells and perform a Western blot for the phosphorylated form of your direct target (p-Target) and total levels of the target.
-
Interpretation: This measures target engagement in the cell. The IC50 for dephosphorylation of the direct target should be much closer to the biochemical IC50 than the cellular EC50. If it is, it proves the drug is hitting its target at low concentrations, and the phenotypic discrepancy is due to downstream biological resilience or pathway redundancy. If the p-Target IC50 is also high, it points back to issues with cellular drug concentration (permeability, efflux, or high protein binding).
-
References
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. Available from: [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available from: [Link]
-
Picolinic acid and indole-2-carboxylic acid: two types of glycinergic compounds modulate motor function differentially. PubMed. Available from: [Link]
-
New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed. Available from: [Link]
- WO2018116139A1 - New picolinic acid derivatives and their use as intermediates.Google Patents.
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed Central. Available from: [Link]
-
Turning liabilities into opportunities: Off-target based drug repurposing in cancer. NIH. Available from: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Protocol Optimization for 5-(2-Fluorophenyl)picolinic Acid Experiments
Welcome to the technical support center for 5-(2-Fluorophenyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find detailed protocols, answers to frequently asked questions, and solutions to common experimental challenges.
I. Introduction to 5-(2-Fluorophenyl)picolinic Acid
5-(2-Fluorophenyl)picolinic acid is a substituted pyridine carboxylic acid with potential applications in medicinal chemistry and materials science.[1] Its synthesis and purification can present unique challenges that require careful optimization of experimental parameters. This guide provides a comprehensive resource to navigate these complexities.
Compound Properties:
| Property | Value | Source |
| CAS Number | 1158763-56-4 | [2] |
| Molecular Formula | C₁₂H₈FNO₂ | [2] |
| Molecular Weight | 217.20 g/mol | [2] |
| Appearance | Expected to be a white to off-white solid | [3] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility in water is likely pH-dependent. |
II. Synthesis of 5-(2-Fluorophenyl)picolinic Acid via Suzuki-Miyaura Cross-Coupling
The most common and versatile method for the synthesis of 5-(2-Fluorophenyl)picolinic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of 5-bromopicolinic acid with 2-fluorophenylboronic acid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-(2-Fluorophenyl)picolinic acid.
Detailed Protocol
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
5-Bromopicolinic acid
-
2-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromopicolinic acid (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water.
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Acidify the filtrate to a pH of approximately 3-4 with 1M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of 5-(2-Fluorophenyl)picolinic acid.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Poor quality of reagents (e.g., decomposed boronic acid). 4. Incorrect base or solvent system. | 1. Use a fresh batch of palladium catalyst. Consider using a pre-catalyst. 2. Ensure thorough degassing of the solvent and reaction mixture. Maintain an inert atmosphere throughout the reaction. 3. Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester for increased stability.[4] 4. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/Ethanol/Water).[5] |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of oxygen in the reaction mixture. 2. Incorrect stoichiometry of reagents. | 1. Rigorously exclude oxygen by maintaining a positive pressure of inert gas. 2. Use a slight excess of the boronic acid (1.1-1.3 equivalents). |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. | 1. Increase the reaction time and/or temperature. Monitor the reaction closely by TLC or LC-MS. 2. If the reaction stalls, consider adding a fresh portion of the catalyst. |
| Difficult Purification | 1. Product is highly polar and difficult to separate from starting materials or byproducts. 2. Co-elution with impurities during column chromatography. | 1. For purification of the carboxylic acid, consider an acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃). Wash the aqueous layer with an organic solvent to remove non-acidic impurities. Acidify the aqueous layer and extract the product with an organic solvent.[6] 2. For column chromatography of carboxylic acids, adding a small amount of acetic acid to the eluent can improve peak shape and separation.[6] |
IV. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the Suzuki-Miyaura coupling reaction?
A1: The reaction can be effectively monitored by TLC or LC-MS. For TLC, a suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure proper spot development of the carboxylic acid product. For LC-MS, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with formic acid) is a good starting point.
Q2: My 2-fluorophenylboronic acid seems to be degrading. How can I handle it?
A2: Boronic acids can be prone to decomposition, especially in the presence of moisture. Store it in a desiccator under an inert atmosphere. For the reaction, it is best to use a fresh bottle. Alternatively, you can use the more stable pinacol ester of the boronic acid.
Q3: I am observing a significant amount of debromination of my starting material. What can I do to minimize this?
A3: Debromination is a common side reaction in Suzuki couplings.[7] It can be minimized by ensuring a thoroughly deoxygenated reaction mixture and by using a milder base or a lower reaction temperature if the reaction still proceeds at a reasonable rate.
Q4: What are the expected ¹H and ¹³C NMR chemical shifts for 5-(2-Fluorophenyl)picolinic acid?
-
¹H NMR: The aromatic protons on the pyridine and fluorophenyl rings will appear in the range of 7.0-9.0 ppm. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm).
-
¹³C NMR: The aromatic carbons will be in the range of 110-160 ppm, and the carboxylic acid carbonyl carbon will be around 165-175 ppm.
Q5: What is a suitable HPLC method for analyzing the purity of 5-(2-Fluorophenyl)picolinic acid?
A5: A reverse-phase HPLC method would be appropriate. A C18 column with a gradient elution using a mobile phase of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid, should provide good separation.[8][9] Detection can be done using a UV detector at a wavelength around 254 nm.
V. Analytical Characterization Workflow
Caption: Analytical workflow for 5-(2-Fluorophenyl)picolinic acid.
VI. References
-
Wikipedia. (2023). Picolinic acid. Retrieved from [Link]
-
PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
-
Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. International Journal of Tryptophan Research.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
Sources
- 1. Buy 5-(4-Fluorophenyl)pyridine-2-carboxylic acid | 845826-99-5 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. reddit.com [reddit.com]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of 5-(2-Fluorophenyl)picolinic Acid (Flunixin)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), 5-(2-Fluorophenyl)picolinic acid, widely known as Flunixin, stands as a significant compound, particularly in veterinary medicine.[1] Its potent analgesic, anti-inflammatory, and anti-pyretic properties have made it a cornerstone for managing conditions ranging from musculoskeletal disorders to visceral pain associated with colic.[2] This guide provides an in-depth, comparative analysis of Flunixin's biological activity, grounded in experimental data, to empower researchers in their validation and drug development endeavors.
The Central Mechanism: Inhibition of Cyclooxygenase
The therapeutic effects of Flunixin, like other NSAIDs, are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are pivotal in the arachidonic acid cascade, converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
-
COX-1 is a constitutively expressed isoform found in most tissues, playing a crucial role in physiological functions such as protecting the gastrointestinal mucosa and maintaining renal blood flow.[5]
-
COX-2 is typically induced at sites of inflammation and is the primary contributor to the production of prostaglandins that mediate inflammatory responses.[5]
Flunixin is classified as a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[6] Understanding the balance of this inhibition is critical for predicting both its efficacy and its potential side-effect profile.
The Arachidonic Acid Signaling Pathway
The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and the point of intervention for NSAIDs like Flunixin.
Comparative Analysis of COX Inhibition
To truly understand the biological activity of Flunixin, a direct comparison of its inhibitory potency against COX-1 and COX-2 with other relevant NSAIDs is essential. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency. The data presented below was generated from an in vitro equine whole blood assay, providing a physiologically relevant context for comparison.[7][8]
| Compound | Type | COX-1 IC50 (µM)[7] | COX-2 IC50 (µM)[7] | COX-1/COX-2 Selectivity Ratio |
| 5-(2-Fluorophenyl)picolinic acid (Flunixin) | Non-selective COX Inhibitor | 0.04 | 0.13 | 0.31 |
| Phenylbutazone | Non-selective COX Inhibitor | 0.82 | 2.22 | 0.37 |
| Meloxicam | Preferential COX-2 Inhibitor | 0.23 | 0.06 | 3.83 |
| Firocoxib | Selective COX-2 Inhibitor | ~200 (Ratio derived)[9] | ~0.31 (Ratio derived)[9] | ~643[10] |
Expert Insights:
The data clearly positions Flunixin as a potent inhibitor of both COX isoforms. Its low IC50 values for both COX-1 and COX-2 underscore its powerful anti-inflammatory and analgesic effects.[7] However, its low COX-1/COX-2 selectivity ratio (less than 1) confirms its non-selective nature, indicating a higher potential for gastrointestinal side effects compared to COX-2 selective agents, as inhibition of COX-1 can compromise the protective mucosal lining.[5][7]
In comparison:
-
Phenylbutazone , another non-selective NSAID, is significantly less potent than Flunixin at inhibiting both COX-1 and COX-2.[7]
-
Meloxicam demonstrates preferential inhibition of COX-2, with a selectivity ratio greater than 1. This suggests a more favorable safety profile concerning gastrointestinal effects compared to Flunixin.[6]
-
Firocoxib is a highly selective COX-2 inhibitor, with a very high selectivity ratio, making it a valuable tool for situations where sparing COX-1 is a primary concern.[9][10]
Validating Biological Activity: Experimental Protocol
The following protocol outlines a robust method for determining the COX-1 and COX-2 inhibitory activity of a test compound like 5-(2-Fluorophenyl)picolinic acid using an in vitro whole blood assay. This method is favored for its physiological relevance as it accounts for drug-protein binding and cell membrane permeability.[11]
Experimental Workflow: In Vitro Whole Blood COX Inhibition Assay
Step-by-Step Methodology
1. Materials and Reagents:
-
Freshly collected heparinized whole blood from the target species (e.g., equine).
-
Test compound (5-(2-Fluorophenyl)picolinic acid) and control NSAIDs (e.g., Phenylbutazone, Meloxicam).
-
Lipopolysaccharide (LPS) from E. coli for COX-2 induction.
-
Phosphate Buffered Saline (PBS).
-
Enzyme Immunoassay (EIA) kits for Thromboxane B2 (TxB2) and Prostaglandin E2 (PGE2).
-
96-well plates, incubator, centrifuge, and plate reader.
2. Preparation of Test Compounds:
-
Prepare stock solutions of the test compound and controls in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in PBS to achieve a range of final concentrations for IC50 determination.
3. COX-1 Inhibition Assay (Thromboxane B2 production):
-
Aliquot 500 µL of whole blood into microcentrifuge tubes.
-
Add 5 µL of the test compound dilutions or vehicle control.
-
Incubate at 37°C for 1 hour to allow for drug-enzyme interaction.
-
Allow the blood to clot at 37°C for 1 hour to induce TxB2 production.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Collect the serum and store at -80°C until analysis.
-
Quantify the TxB2 concentration using a specific EIA kit according to the manufacturer's instructions.
4. COX-2 Inhibition Assay (Prostaglandin E2 production):
-
Aliquot 500 µL of whole blood into microcentrifuge tubes.
-
Add LPS to a final concentration of 10 µg/mL to induce COX-2 expression.
-
Incubate the blood at 37°C for 24 hours.
-
Add 5 µL of the test compound dilutions or vehicle control.
-
Incubate at 37°C for 1 hour.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma and store at -80°C until analysis.
-
Quantify the PGE2 concentration using a specific EIA kit according to the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).[12]
Beyond COX Inhibition: Other Biological Considerations
While the primary mechanism of Flunixin is COX inhibition, it is important to consider other potential biological effects. Some studies suggest that Flunixin may impair the restitution of the gastrointestinal epithelial barrier, particularly after ischemic injury.[3] This effect is likely linked to the potent inhibition of COX-1 and the subsequent reduction in protective prostaglandins.[3] This underscores the importance of using the lowest effective dose for the shortest duration necessary to mitigate the risk of adverse effects.
Conclusion
5-(2-Fluorophenyl)picolinic acid (Flunixin) is a potent, non-selective COX inhibitor with well-established anti-inflammatory, analgesic, and anti-pyretic properties. Its biological activity can be reliably validated and compared to other NSAIDs using in vitro whole blood assays that measure the inhibition of COX-1 and COX-2. While its potency is a significant therapeutic advantage, its lack of COX-2 selectivity necessitates careful consideration of the potential for gastrointestinal side effects. This guide provides the foundational knowledge and experimental framework for researchers to accurately characterize the biological activity of Flunixin and to inform the development of next-generation anti-inflammatory agents.
References
-
Fogle, C. A., et al. (2021). Ex vivo COX-1 and COX-2 inhibition in equine blood by phenylbutazone, flunixin meglumine, meloxicam and firocoxib: Informing clinical NSAID selection. Journal of Veterinary Pharmacology and Therapeutics, 44(5), 733-742. Available at: [Link]
-
Beretta, C., et al. (2005). COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: An in vitro analysis. Veterinary Research Communications, 29(8), 683-692. Available at: [Link]
-
Wedgewood Pharmacy. Flunixin Meglumine for Horses. Available at: [Link]
-
Kentucky Equine Research. (2020). NSAID Safety in Horses. Available at: [Link]
-
Goodman, L. A., & Davis, J. L. (2015). Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses. Journal of the American Veterinary Medical Association, 246(11), 1191-1194. Available at: [Link]
-
Zia-ul-Haq, M., et al. (2022). COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: An in vitro analysis. ResearchGate. Available at: [Link]
-
Flood, J., & Stewart, A. J. (2022). Non-Steroidal Anti-Inflammatory Drugs and Associated Toxicities in Horses. Animals, 12(15), 1950. Available at: [Link]
-
Flood, J., & Stewart, A. J. (2022). Non-Steroidal Anti-Inflammatory Drugs and Associated Toxicities in Horses. MDPI. Available at: [Link]
-
Beretta, C., et al. (2005). COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis. PubMed. Available at: [Link]
-
Mad Barn. (2005). COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis. Available at: [Link]
-
US Equestrian. (2009). Drugs and Medications Corner: Non-Steroidal Anti-Inflammatory Medications and Equine Patients. Available at: [Link]
-
Cagnardi, P., et al. (2018). Effects of nonselective and selective cyclooxygenase inhibitors on the contractions of isolated bronchial smooth muscle in the horse. Acta Veterinaria Brno, 87(2), 153-160. Available at: [Link]
-
Grubb, T. L., et al. (2018). Short-term administration of flunixin meglumine or firocoxib does not alter viscoelastic coagulation profiles in healthy horses. American Journal of Veterinary Research, 79(11), 1165-1171. Available at: [Link]
-
Menozzi, A., et al. (2020). Comparison of the Inhibitory Effects of Flunixin Meglumine and Meloxicam on the Smooth Muscles Motility of the Gastrointestinal Tract of Cattle. Animals, 10(1), 121. Available at: [Link]
-
Catella-Lawson, F., et al. (2001). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Clinical Pharmacology, 52(4), 433–441. Available at: [Link]
-
Riener, C. (2008). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. Available at: [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available at: [Link]
-
Jan, S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14757. Available at: [Link]
Sources
- 1. Flunixin Meglumine for Horses - Wedgewood Pharmacy [wedgewood.com]
- 2. Drugs and Medications Corner: Non-Steroidal Anti-Inflammatory Medications and Equine Patients | US Equestrian [usef.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of the Inhibitory Effects of Flunixin Meglumine and Meloxicam on the Smooth Muscles Motility of the Gastrointestinal Tract of Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ker.com [ker.com]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the reproducibility of scientific findings is paramount. This guide offers an in-depth technical analysis of 5-(2-Fluorophenyl)picolinic acid, a molecule of interest within the broader class of picolinic acid derivatives known for their diverse biological activities.[1][2] While direct literature on the reproducibility of findings for this specific compound is scarce, this guide provides a framework for researchers to approach its synthesis and biological evaluation with a focus on generating robust and reliable data. By examining the potential challenges in its chemical synthesis and proposing a standardized protocol for assessing its biological activity against the well-studied immunotherapeutic target, Indoleamine 2,3-dioxygenase 1 (IDO1), this document serves as a critical resource for ensuring the validity of future research.
The Synthetic Challenge: Acknowledging and Overcoming Hurdles in Reproducibility
The synthesis of 5-(2-Fluorophenyl)picolinic acid most likely proceeds via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, yet its application to heteroaromatic and fluorinated substrates can present significant reproducibility challenges.
A plausible synthetic route involves the coupling of a 5-halopicolinic acid derivative with (2-fluorophenyl)boronic acid. The choice of catalyst, base, solvent, and reaction temperature can dramatically influence the yield and purity of the final product, leading to variability between laboratories.
Potential Sources of Irreproducibility in Synthesis:
-
Catalyst Activity and Ligand Choice: The efficiency of the palladium catalyst is highly dependent on the phosphine ligand used. Subtle variations in ligand quality or the choice of a suboptimal ligand can lead to incomplete conversion or the formation of side products.
-
Base Sensitivity: The basic conditions required for the Suzuki reaction can lead to side reactions, particularly with sensitive functional groups on the picolinic acid ring.[3] The choice and stoichiometry of the base are critical parameters that must be precisely controlled.
-
Fluorinated Substrate Reactivity: The presence of a fluorine atom on the phenylboronic acid can alter its electronic properties and reactivity, potentially requiring optimization of the reaction conditions compared to non-fluorinated analogs.
-
Purification Challenges: The final product may contain residual palladium or byproducts from the coupling reaction. The purification method, whether chromatography or recrystallization, must be robust and well-documented to ensure the isolation of highly pure 5-(2-Fluorophenyl)picolinic acid.
To address these potential issues, a detailed and self-validating experimental protocol is essential.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and validation of 5-(2-Fluorophenyl)picolinic acid.
A Standardized Approach to Biological Evaluation: The IDO1 Inhibition Assay
Picolinic acid and its derivatives have been investigated for a wide range of biological activities.[1][2] The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune responses and a high-interest target in cancer immunotherapy.[4] Given the structural similarities of 5-(2-Fluorophenyl)picolinic acid to other known enzyme inhibitors, evaluating its potential as an IDO1 inhibitor is a scientifically sound starting point.
The reproducibility of biological data is contingent on the use of well-characterized reagents and robust, standardized assay protocols. The following section outlines a detailed protocol for an in vitro IDO1 inhibition assay, designed to minimize variability and provide a reliable comparison with known IDO1 inhibitors.
Comparative Analysis of IDO1 Inhibitors
To provide context for the potential activity of 5-(2-Fluorophenyl)picolinic acid, the following table summarizes the reported potencies of several well-characterized IDO1 inhibitors.
| Compound | Target(s) | IC50/Ki | Clinical Status (as of early 2026) |
| Epacadostat | IDO1 | IC50: 10 nM[5] | Phase III trials in combination with pembrolizumab for melanoma were unsuccessful, leading to the discontinuation of many trials.[6][7][8] |
| Navoximod (GDC-0919) | IDO1 | Ki: 7 nM / EC50: 75 nM[9] | Investigated in Phase I/II clinical trials for advanced solid tumors.[10][11] |
| Linrodostat (BMS-986205) | IDO1 | IC50: 1.1 nM (in HEK293 cells)[12] | Investigated in clinical trials in combination with nivolumab for various cancers.[1][13] |
The clinical failure of Epacadostat, despite its high in vitro potency, underscores the importance of comprehensive preclinical evaluation and the need for a deeper understanding of the complexities of the tumor microenvironment.[7][8] This highlights that while in vitro potency is a critical parameter, it is not the sole determinant of clinical success.
Diagram of the IDO1 Signaling Pathway
Caption: Simplified diagram of the IDO1 pathway and the mechanism of its inhibitors.
Experimental Protocols for Ensuring Reproducibility
The following protocols are designed to be self-validating, with clear steps for synthesis, purification, characterization, and biological evaluation.
Protocol 1: Synthesis and Characterization of 5-(2-Fluorophenyl)picolinic Acid
Objective: To synthesize and characterize 5-(2-Fluorophenyl)picolinic acid with a purity of >95%.
Materials:
-
Methyl 5-bromopicolinate
-
(2-Fluorophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Suzuki-Miyaura Coupling:
-
To a flame-dried round-bottom flask, add methyl 5-bromopicolinate (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and brine, then dry over MgSO4.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexanes/EtOAc gradient) to yield methyl 5-(2-fluorophenyl)picolinate.
-
-
Ester Hydrolysis:
-
Dissolve the purified methyl 5-(2-fluorophenyl)picolinate in a mixture of THF and water (3:1 v/v).
-
Add LiOH (1.5 eq) and stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over MgSO4, and concentrate under reduced pressure to yield crude 5-(2-Fluorophenyl)picolinic acid.
-
-
Purification and Characterization:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-(2-Fluorophenyl)picolinic acid.
-
Characterize the final product by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity (should be >95%).
-
-
Protocol 2: In Vitro IDO1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-(2-Fluorophenyl)picolinic acid against human IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Plate reader
Procedure:
-
Assay Preparation:
-
Prepare a stock solution of 5-(2-Fluorophenyl)picolinic acid and reference inhibitors (e.g., Epacadostat) in DMSO.
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
Prepare the IDO1 reaction cocktail containing potassium phosphate buffer, methylene blue, ascorbic acid, catalase, and recombinant human IDO1.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add the IDO1 reaction cocktail to each well.
-
Add the serially diluted test compounds or vehicle control (DMSO) to the respective wells.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding L-Tryptophan to each well.
-
Incubate the plate at 37 °C for 30-60 minutes.
-
-
Detection of Kynurenine:
-
Stop the reaction by adding TCA to each well.
-
Incubate at 50 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well and incubate for 10 minutes at room temperature to allow color development.
-
Measure the absorbance at 480 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of IDO1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
References
-
The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. 2023. [Link]
-
BMS-986205, an indoleamine 2, 3-dioxygenase 1 inhibitor (IDO1i), in combination with nivolumab (nivo): Updated safety across all tumor cohorts and efficacy in advanced bladder cancer (advBC). ResearchGate. N.d. [Link]
-
Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? Annual Review of Cancer Biology. 2020. [Link]
-
Navoximod. PubChem. NIH. N.d. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. NIH. 2025. [Link]
-
IDO1 Inhibitor Screening Assay Kit IDO1 72021. BPS Bioscience. N.d. [Link]
-
Trial watch: IDO inhibitors in cancer therapy. PubMed Central. NIH. N.d. [Link]
-
Mechanism Found for IDO1 Inhibitor Evasion. Cancer Discovery. AACR Journals. 2022. [Link]
-
Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. PubMed Central. NIH. N.d. [Link]
-
Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed Central. NIH. 2018. [Link]
-
INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. 2017. [Link]
-
A phase II trial of IDO-inhibitor, BMS-986205 (IDO), and PD-1 inhibitor, nivolumab (NIVO), in recurrent or persistent endometrial cancer (EC; CA017-056). Journal of Clinical Oncology. ASCO Publications. 2022. [Link]
-
The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells. PLOS One. 2012. [Link]
-
IDO and Kynurenine Metabolites in Peripheral and CNS Disorders. Frontiers in Immunology. 2017. [Link]
-
Stereoselective Synthesis of the IDO Inhibitor Navoximod. The Journal of Organic Chemistry. 2022. [Link]
-
Phase I/II trial of BMS-986205 and nivolumab as first line therapy in hepatocellular carcinoma. PubMed Central. NIH. 2023. [Link]
-
What are IDO1 inhibitors and how do they work? Patsnap Synapse. 2024. [Link]
-
Study Details | NCT07368153 | Safety and Tolerability of IDO-1 Inhibition in the Prevention of EBV-related Pathology in EBV Negative Kidney Transplant Recipients Receiving an Organ From EBV Positive Donors. ClinicalTrials.gov. 2026. [Link]
-
The Ups, Downs and New Trends of IDO1 Inhibitors. ResearchGate. 2025. [Link]
-
Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. PubMed Central. NIH. N.d. [Link]
-
Definition of navoximod. NCI Drug Dictionary. National Cancer Institute. N.d. [Link]
-
ASCO 2018: BMS-986205, an IDO1 Inhibitor, in Combination with Nivolumab: Updated Safety Across all Tumor Cohorts and Efficacy in Patients with Advanced Bladder Cancer. UroToday. 2018. [Link]
-
IDO Immune Pathway. Amsbio. N.d. [Link]
-
Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. NIH. N.d. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. N.d. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 6. annualreviews.org [annualreviews.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase I/II trial of BMS-986,205 and nivolumab as first line therapy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
